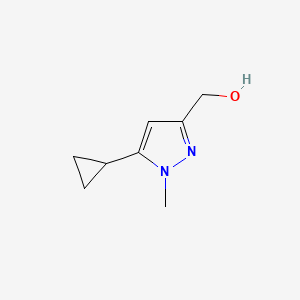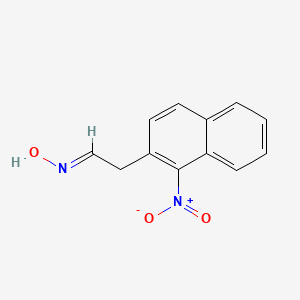
2-(1-Nitro-2-naphthyl)acetaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Nitro-2-naphthyl)acetaldehyde oxime is an organic compound with the molecular formula C12H10N2O3 It is characterized by the presence of a nitro group attached to a naphthalene ring, an acetaldehyde group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Nitro-2-naphthyl)acetaldehyde oxime typically involves the nitration of 2-naphthaldehyde followed by the formation of the oxime. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 1-nitro-2-naphthaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Nitro-2-naphthyl)acetaldehyde oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide or peracids.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide, peracids.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-(1-Amino-2-naphthyl)acetaldehyde oxime.
Oxidation: 2-(1-Nitroso-2-naphthyl)acetaldehyde oxime.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Nitro-2-naphthyl)acetaldehyde oxime has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its derivatives may be screened for bioactivity.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound may be studied for their pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Nitro-2-naphthyl)acetaldehyde oxime depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Nitro-2-naphthyl)ethanol oxime
- 2-(1-Nitro-2-naphthyl)acetone oxime
- 2-(1-Nitro-2-naphthyl)propionaldehyde oxime
Uniqueness
2-(1-Nitro-2-naphthyl)acetaldehyde oxime is unique due to the presence of both the nitro and oxime functional groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to similar compounds. The specific arrangement of these groups can influence the compound’s physical properties, reactivity, and biological activity.
Properties
IUPAC Name |
(NE)-N-[2-(1-nitronaphthalen-2-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14(16)17/h1-6,8,15H,7H2/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOASFHRXAIWSGT-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CC=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

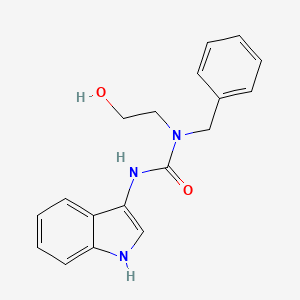
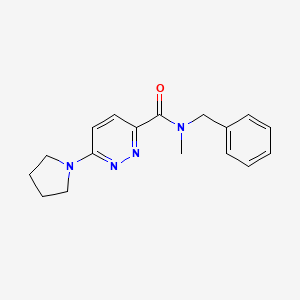
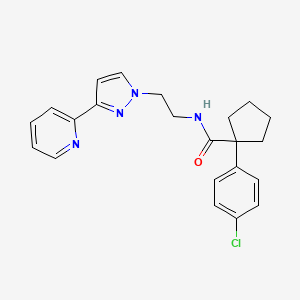
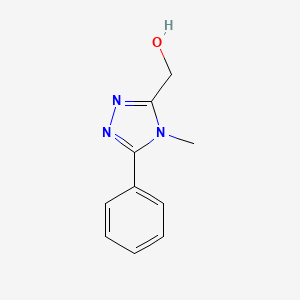


![5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2954636.png)
![ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate](/img/structure/B2954638.png)
![2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide](/img/structure/B2954639.png)
![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2954642.png)
![N-[(oxolan-2-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2954643.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2954645.png)
